Sodium;oxido(oxo)alumane

Catalog No.
S13920217
CAS No.
M.F
AlNaO2
M. Wt
81.970 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium;oxido(oxo)alumane

Product Name

Sodium;oxido(oxo)alumane

IUPAC Name

sodium;oxido(oxo)alumane

Molecular Formula

AlNaO2

Molecular Weight

81.970 g/mol

InChI

InChI=1S/Al.Na.2O/q;+1;;-1

InChI Key

DEVGNDIPNXUFLZ-UHFFFAOYSA-N

Canonical SMILES

[O-][Al]=O.[Na+]

Sodium aluminate is a chemical compound of sodium and aluminum. It is used in water treatment as an adjunct to water softening systems, as a coagulant aid to improve flocculation, and for removing dissolved silica and phosphates. In construction technology, sodium aluminate is employed to accelerate the solidification of concrete, mainly when working during frost. Sodium aluminate is also used in the paper industry, for fire brick production, alumina production and so forth. Aluminum is the most abundant metal in the earth's crust and is always found combined with other elements such as oxygen, silicon, and fluorine. (L739, L740, L18)

Sodium;oxido(oxo)alumane, commonly known as sodium aluminate, has the chemical formula NaAlO2. It is an inorganic compound that appears as a white crystalline solid or powder. Sodium aluminate is odorless and hygroscopic, meaning it can absorb moisture from the air. This compound is notable for its role as a source of aluminum hydroxide in various industrial applications, especially in water treatment and paper manufacturing. The structure of sodium aluminate consists of a three-dimensional framework of corner-linked AlO4 tetrahedra, which contributes to its chemical properties and reactivity .

  • Reaction with Water: Sodium aluminate dissolves in water to form a colloidal solution, releasing hydroxide ions:
    NaAlO2+H2ONa++Al OH 4\text{NaAlO}_2+\text{H}_2\text{O}\rightarrow \text{Na}^++\text{Al OH }_4^-
  • Reaction with Acids: When sodium aluminate reacts with acids, it produces aluminum salts and sodium ions:
    NaAlO2+2HClAlCl3+NaCl+H2O\text{NaAlO}_2+2\text{HCl}\rightarrow \text{AlCl}_3+\text{NaCl}+\text{H}_2\text{O}
  • Formation from Aluminum Hydroxide: Sodium aluminate can be synthesized by reacting aluminum hydroxide with sodium hydroxide:
    Al OH 3+NaOHNaAlO2+2H2O\text{Al OH }_3+\text{NaOH}\rightarrow \text{NaAlO}_2+2\text{H}_2\text{O}
  • Reaction with Aluminum Metal: It can also be produced by the reaction of aluminum metal with sodium hydroxide:
    2Al+2NaOH+6H2O2NaAlO2+3H22\text{Al}+2\text{NaOH}+6\text{H}_2\text{O}\rightarrow 2\text{NaAlO}_2+3\text{H}_2

This reaction is exothermic and releases hydrogen gas .

Sodium aluminate can be synthesized through several methods:

  • Dissolution Method: The most common method involves dissolving aluminum hydroxide in a concentrated sodium hydroxide solution at elevated temperatures:
    • Materials: Aluminum hydroxide (gibbsite) and sodium hydroxide.
    • Process: Heat the mixture to near boiling until a pulp forms, then cool to precipitate sodium aluminate.
  • Fusion Method: Another method involves fusing aluminum oxide with sodium carbonate:
    • Materials: Aluminum oxide and sodium carbonate.
    • Process: Heat the mixture to high temperatures to facilitate the reaction.
  • Direct Reaction Method: Directly reacting elemental aluminum with sodium hydroxide in water yields sodium aluminate and hydrogen gas .

Sodium AluminateNaAlO2White crystalline solidWater treatment, paper sizingPotassium AluminateKAlO2White solidSimilar applications as sodiumCalcium AluminateCa(AlO2)2White powderUsed in cementMagnesium AluminateMg(AlO2)2White solidCeramics production

Uniqueness of Sodium Aluminate

Sodium aluminate is unique due to its strong alkaline nature when dissolved in water, making it particularly effective for coagulation processes in water treatment compared to other aluminates like potassium or calcium aluminates. Its ability to form stable complexes with various ions further enhances its utility across different industrial applications .

Interaction studies involving sodium aluminate often focus on its reactivity with other chemicals rather than biological interactions. Key areas of research include:

  • Reactivity with Acids and Bases: Understanding how sodium aluminate interacts with different pH levels is crucial for its application in water treatment.
  • Complex Formation: Investigations into how sodium aluminate forms complexes with other metal ions can inform its use in various chemical processes .

The hydrothermal reaction between aluminum hydroxide (Al(OH)₃) and sodium hydroxide (NaOH) is a cornerstone of sodium aluminate synthesis. Under alkaline hydrothermal conditions, gibbsite (α-Al(OH)₃) undergoes dissolution and reprecipitation to form sodium aluminate. The reaction proceeds through a two-stage mechanism:

  • Dissolution of Gibbsite:
    $$
    \text{Al(OH)}3 + \text{OH}^- \rightarrow \text{[Al(OH)}4\text{]}^-
    $$
    Aluminum hydroxide reacts with hydroxyl ions to form the tetrahydroxoaluminate anion, facilitated by elevated temperatures (80–100°C) and NaOH concentrations exceeding 20% .
  • Crystallization of Sodium Aluminate:
    $$
    \text{[Al(OH)}4\text{]}^- + \text{Na}^+ \rightarrow \text{NaAlO}2 + 2\text{H}_2\text{O}
    $$
    The tetrahedral [Al(OH)₄]⁻ complexes condense into crystalline NaAlO₂, with reaction kinetics influenced by seeding materials. Studies demonstrate that introducing boehmite (γ-AlO(OH)) as a seed at 260°C reduces gibbsite conversion temperatures by 60°C, enhancing energy efficiency .

Table 1: Hydrothermal Reaction Parameters and Outcomes

NaOH Concentration (g/L)Temperature (°C)Reaction Time (h)Product Phase
502001Pseudoboehmite
1002301Dawsonite (NaAlCO₃(OH)₂)
1002901Boehmite

The presence of sodium bicarbonate (NaHCO₃) introduces competing pathways, forming dawsonite at intermediate temperatures (230–260°C) before decomposing to boehmite above 260°C .

Solid-State Sintering: Thermodynamic Considerations in Na₂CO₃-Al₂O₃ Systems

Solid-state sintering of sodium carbonate (Na₂CO₃) and aluminum oxide (Al₂O₃) offers a solvent-free route to sodium aluminate. The reaction:
$$
\text{Na}2\text{CO}3 + \text{Al}2\text{O}3 \rightarrow 2\text{NaAlO}2 + \text{CO}2
$$
proceeds via a high-temperature (900–1100°C) calcination process. Key thermodynamic factors include:

  • Activation Energy: 150–200 kJ/mol, dependent on particle size and mixing homogeneity.
  • Phase Transitions: Metastable γ-Al₂O₃ reacts more readily than α-Al₂O₃ due to its defective spinel structure.

Table 2: Sintering Conditions and Product Composition

Na₂CO₃:Al₂O₃ Molar RatioTemperature (°C)Duration (h)NaAlO₂ Purity (%)
1:1950492
1:1.21000395
1:0.81100289

Excess Na₂CO₃ mitigates aluminum oxide’s refractory nature, while over-stoichiometric Al₂O₃ risks unreacted residuals.

Industrial-Scale Production: Optimization of Reaction Parameters for Yield Maximization

Industrial synthesis prioritizes yield, energy efficiency, and product consistency. Key parameters include:

  • NaOH Concentration: 20–25% aqueous NaOH optimizes dissolution kinetics without excessive viscosity .
  • Temperature: 90–100°C for hydrothermal reactors; 950–1000°C for rotary sintering kilns.
  • Seeding: Introducing 12.5 wt% boehmite seeds reduces gibbsite conversion time by 40% .

Reactor Design Considerations:

  • Nickel or steel vessels resist caustic corrosion at elevated temperatures.
  • Continuous stirred-tank reactors (CSTRs) achieve 98% conversion efficiency by maintaining homogeneous mixing.

Table 3: Industrial Optimization Metrics

ParameterOptimal RangeYield Improvement
NaOH Concentration22–24%15%
Hydrothermal Temperature95°C20%
Seeding Material Loading10–15 wt%25%

Circular Economy Approaches: Valorization of Aluminium-Containing Waste Streams

Aluminum-rich industrial byproducts, such as red mud and aluminum plating sludge, are increasingly repurposed for sodium aluminate production.

Case Study 1: Cupola Slag Valorization
Cupola slag, a byproduct of foundry operations, contains 15–20% Al₂O₃. Alkaline fusion at 600°C with NaOH converts amorphous aluminosilicates into soluble sodium aluminate, achieving 85% aluminum recovery .

Case Study 2: Aluminum Hydroxide Scrap Recycling
Post-consumer aluminum hydroxide from wastewater treatment plants is hydrothermally treated with 0.3 M NaOH and 0.001 M NaAlO₂ at 80°C, yielding 99% pure NaAlO₂ while suppressing Al(OH)₃ precipitation .

Table 4: Waste Stream Utilization Efficiency

Waste SourceAluminum ContentNaAlO₂ Yield
Red Mud18%78%
Aluminum Plating Sludge25%82%
Spent Catalysts30%88%

Sodium;oxido(oxo)alumane demonstrates exceptional performance in water treatment applications, particularly for phosphate removal through advanced coagulation mechanisms. The compound operates through a dual-action mechanism involving charge neutralization and sweep flocculation processes [1] [2].

Fundamental Coagulation Mechanisms

The coagulation process initiated by sodium;oxido(oxo)alumane involves the formation of aluminum hydroxide species upon hydrolysis in aqueous solutions [1]. The compound readily dissociates to produce tetrahydroxy aluminate ions and hydroxide ions, creating an alkaline environment that facilitates particle destabilization [2]. This alkaline pH characteristic distinguishes it from other aluminum-based coagulants, providing significant advantages in treating water with low alkalinity or slightly acidic conditions [1].

The mechanism proceeds through several distinct phases. Initially, the compound undergoes hydrolysis to form aluminum hydroxide flocs, which act as both destabilization agents and physical collectors of suspended particles [3]. The aluminum hydroxide precipitates formed demonstrate high affinity for phosphate ions, enabling efficient removal through adsorption and precipitation mechanisms [4].

Phosphate Removal Performance

Research demonstrates that sodium;oxido(oxo)alumane achieves superior phosphate removal efficiency compared to conventional coagulants. Studies indicate that aluminum to phosphorus ratios of 1.3 are required to achieve approximately 90% phosphorus reduction, representing a significant improvement over traditional alum requirements [5]. This enhanced efficiency translates to reduced chemical consumption and lower operational costs.

The compound's effectiveness in phosphate removal stems from its ability to form stable aluminum phosphate complexes. Under optimal conditions, phosphate removal efficiencies exceeding 96% have been documented in laboratory-scale trials treating synthetic wastewater with initial phosphate concentrations of 50 mg/L [6]. The removal mechanism involves both direct precipitation of aluminum phosphate and adsorption onto aluminum hydroxide surfaces.

CoagulantPhosphate Removal Efficiency (%)Aluminum to Phosphorus Ratio RequiredpH RangeAlkalinity Effect
Sodium Aluminate901.36.5-8.5Increases
Alum851.95.0-7.0Decreases
Ferric Chloride80N/A6.5-7.5Decreases
Polyaluminum Chloride (PAC)821.54.0-8.0Slightly decreases

Operational Advantages

The alkaline nature of sodium;oxido(oxo)alumane provides unique operational benefits in water treatment systems. Unlike acidic coagulants that consume alkalinity, this compound increases system alkalinity, eliminating the need for supplemental lime or hydroxide additions [7]. This characteristic proves particularly valuable in treating low-alkalinity waters where maintaining pH stability is challenging.

The compound demonstrates excellent performance across a broader pH range compared to conventional aluminum coagulants. Optimal coagulation occurs within the pH range of 6.5 to 8.5, providing operational flexibility and reducing the need for precise pH control [8]. This wide operational window contributes to process stability and reduces chemical adjustment requirements.

Comparative Performance Analysis Against Alternative Coagulants

Comprehensive performance evaluations reveal significant advantages of sodium;oxido(oxo)alumane compared to traditional coagulants including alum, polyaluminum chloride (PAC), and ferric chloride. These comparisons encompass efficiency metrics, operational characteristics, and economic considerations.

Performance Against Alum

Direct comparisons between sodium;oxido(oxo)alumane and aluminum sulfate (alum) demonstrate superior performance across multiple parameters. In phosphate removal applications, sodium;oxido(oxo)alumane requires 27% less aluminum per unit of phosphorus removed compared to alum [5]. This efficiency advantage stems from the compound's pre-hydrolyzed aluminum species that exhibit enhanced reactivity.

The sludge characteristics produced by sodium;oxido(oxo)alumane differ significantly from those generated by alum. While alum produces light, gelatinous sludge with poor dewatering properties, sodium;oxido(oxo)alumane generates more compact, easily dewatered sludge [9]. This difference significantly impacts sludge handling costs and disposal requirements.

Operational pH requirements further distinguish these coagulants. Alum performs optimally within the narrow pH range of 5.0 to 7.0, requiring careful pH control and potential alkalinity supplementation [8]. In contrast, sodium;oxido(oxo)alumane maintains effectiveness across a broader pH range while simultaneously increasing system alkalinity.

Comparison with Polyaluminum Chloride

Polyaluminum chloride (PAC) represents the most direct alternative to sodium;oxido(oxo)alumane among pre-hydrolyzed aluminum coagulants. Performance comparisons reveal that while PAC operates across a wide pH range (4.0 to 8.0), sodium;oxido(oxo)alumane demonstrates superior alkalinity buffering capacity [10].

Recent studies indicate that sodium;oxido(oxo)alumane achieves 60% more efficient phosphorus removal compared to PAC at equivalent aluminum doses [11]. This enhanced efficiency particularly benefits facilities facing stringent phosphate discharge limits. The superior performance relates to the compound's higher concentration of active aluminum species and stronger basic sites.

Cost considerations favor sodium;oxido(oxo)alumane in many applications. Although PAC may offer lower unit costs, the reduced dosage requirements and enhanced alkalinity buffering of sodium;oxido(oxo)alumane often result in lower total treatment costs [7]. Additionally, the compound's alkalinity contribution reduces requirements for supplemental chemicals.

Performance Against Ferric Chloride

Ferric chloride represents a widely used alternative coagulant, particularly valued for its broad operational pH range and effective phosphorus removal capabilities. While ferric chloride operates effectively across pH 4.0 to 11.0, it produces acidic conditions requiring alkalinity supplementation [12].

Comparative studies demonstrate that sodium;oxido(oxo)alumane achieves equivalent phosphorus removal performance while providing alkalinity rather than consuming it [13]. This fundamental difference significantly impacts overall treatment chemistry and operational costs. The aluminum-based sludge produced by sodium;oxido(oxo)alumane also generates lower volumes compared to iron-based sludge from ferric chloride.

Sludge dewatering characteristics favor sodium;oxido(oxo)alumane over ferric chloride in many applications. While ferric chloride produces dense, heavy sludge that settles rapidly, the aluminum hydroxide flocs formed by sodium;oxido(oxo)alumane demonstrate superior filterability and reduced water content [12].

Comprehensive Performance Metrics

PropertySodium AluminateAlumFerric ChloridePAC
pH Range6.5-8.55.0-7.04.0-11.04.0-8.0
Sludge DensityMediumLow (gelatinous)HighMedium
Phosphorus RemovalExcellentGoodExcellentGood
Cost EffectivenessHighMediumHighMedium
Alkalinity ImpactIncreasesDecreasesDecreasesSlightly decreases

Cementitious Material Modification: Acceleration of Concrete Hydration Kinetics

Sodium;oxido(oxo)alumane serves as an effective accelerator for concrete hydration processes, significantly enhancing early-age strength development and reducing setting times. This application proves particularly valuable in construction scenarios requiring rapid strength gain, such as shotcrete applications, precast concrete manufacturing, and cold-weather construction.

Hydration Acceleration Mechanisms

The acceleration effect of sodium;oxido(oxo)alumane on cement hydration operates through multiple complementary mechanisms. The compound provides readily available aluminum species that facilitate rapid formation of ettringite (AFt) crystals during early hydration stages [14]. This accelerated ettringite formation contributes to early strength development and rapid setting behavior.

Upon addition to cement paste, sodium;oxido(oxo)alumane dissociates to form tetrahydroxy aluminate ions and hydroxide ions [15]. These species create an alkaline environment that promotes cement grain dissolution and accelerates formation of calcium silicate hydrate (C-S-H) gel. The hydroxide ions enhance the alkalinity of the pore solution, further accelerating the hydration process.

The compound's influence on hydration kinetics becomes apparent within the first few hours of mixing. Research demonstrates that sodium;oxido(oxo)alumane additions of 2% by weight of cement can reduce initial setting time by 76% and final setting time by 42% compared to control mixtures [14]. This dramatic acceleration occurs without compromising long-term strength development.

Strength Development Enhancement

The impact of sodium;oxido(oxo)alumane on concrete strength development varies significantly with dosage and curing age. Early-age strength enhancement represents the most pronounced benefit, with 3-day compressive strength increases of up to 587% reported at optimal dosages [14].

Sodium Aluminate Content (%)Initial Setting Time Reduction (%)Final Setting Time Reduction (%)3-Day Compressive Strength Increase (%)Optimal Range
0.0000Reference
0.5201582Good
1.04030309Very Good
1.56035491Excellent
2.07642587Optimal
3.08450400Excessive

The optimal dosage range for sodium;oxido(oxo)alumane typically falls between 1.0% and 2.0% by weight of cement [16]. At these dosages, the compound provides maximum acceleration benefits while maintaining workability and long-term strength development. Dosages exceeding 3.0% may result in rapid setting that compromises workability and can lead to reduced ultimate strength.

Microstructural Development

Microscopic analysis reveals that sodium;oxido(oxo)alumane significantly influences the microstructural development of cement paste. The compound promotes formation of needle-like ettringite crystals that contribute to early strength development [14]. These crystals form more rapidly and in greater quantities compared to control mixtures, creating a denser microstructure.

The accelerated formation of C-S-H gel represents another key microstructural benefit. Sodium;oxido(oxo)alumane enhances the dissolution of cement grains and promotes rapid precipitation of hydration products [15]. This acceleration results in reduced porosity and improved mechanical properties at early ages.

X-ray diffraction analysis confirms that sodium;oxido(oxo)alumane additions increase the rate of cement hydration without altering the fundamental hydration products [14]. The compound acts as a catalyst rather than a chemical modifier, preserving the long-term durability characteristics of the concrete.

Application-Specific Benefits

The acceleration properties of sodium;oxido(oxo)alumane prove particularly valuable in specialized concrete applications. In shotcrete applications, the compound enables rapid strength development essential for structural stability in tunneling and slope stabilization projects [17]. The accelerated setting prevents sagging and reduces rebound, improving application efficiency.

Cold-weather construction benefits significantly from sodium;oxido(oxo)alumane additions. The compound enables concrete placement and finishing operations at lower temperatures while maintaining adequate strength development [18]. This capability extends the construction season and reduces the need for heating requirements.

Precast concrete manufacturing utilizes sodium;oxido(oxo)alumane to accelerate production cycles and reduce form turnover times [19]. The enhanced early strength development allows for earlier demolding and reduced curing requirements, improving manufacturing efficiency and reducing capital requirements.

Catalytic Applications: Transesterification Pathways in Biodiesel Synthesis

Sodium;oxido(oxo)alumane demonstrates exceptional catalytic activity in biodiesel production through transesterification of vegetable oils and animal fats. This application represents a sustainable approach to renewable fuel production, offering significant advantages over conventional homogeneous catalysts.

Transesterification Mechanism

The transesterification process catalyzed by sodium;oxido(oxo)alumane involves the conversion of triglycerides to fatty acid methyl esters (FAME) through reaction with methanol. The compound functions as a heterogeneous base catalyst, providing strong basic sites essential for the transesterification reaction [20].

The catalytic mechanism begins with the formation of methoxide ions through reaction between sodium;oxido(oxo)alumane and methanol [21]. These methoxide ions attack the carbonyl carbon of triglyceride molecules, initiating the transesterification process. The strong basic sites provided by the compound ensure efficient conversion under mild reaction conditions.

The heterogeneous nature of sodium;oxido(oxo)alumane provides significant advantages over homogeneous catalysts. The compound remains insoluble in the reaction medium, enabling easy separation and recovery [21]. This characteristic eliminates the need for catalyst neutralization and washing steps required with homogeneous systems.

Catalytic Performance

Comparative studies demonstrate that sodium;oxido(oxo)alumane outperforms conventional biodiesel catalysts in terms of activity and selectivity. Under optimal conditions, the compound achieves FAME yields of 93.9% using reaction conditions of 1.5 wt% catalyst loading, 12:1 methanol to oil molar ratio, and 50 minutes reaction time at reflux temperature [22].

CatalystFAME Yield (%)Reaction Time (minutes)Catalyst Loading (wt%)Methanol Oil RatioHeterogeneous
Sodium Aluminate93.9501.512:1Yes
Calcium Oxide85.01203.015:1Yes
Strontium Oxide82.01802.520:1Partial leaching
Calcined Hydrotalcite75.02404.018:1Yes
Sodium Hydroxide90.0601.09:1No

The superior performance of sodium;oxido(oxo)alumane stems from its unique combination of high basic site density and strong basic strength [20]. Characterization studies reveal that the compound possesses both Lewis and Brønsted basic sites, providing multiple pathways for methoxide ion formation and triglyceride activation.

Feedstock Tolerance and Versatility

Sodium;oxido(oxo)alumane demonstrates excellent tolerance to feedstock quality variations, a critical advantage in biodiesel production. The compound effectively catalyzes transesterification of waste cooking oils, animal fats, and low-grade vegetable oils containing elevated levels of free fatty acids [23].

Studies using waste mutton fat as feedstock demonstrate that sodium;oxido(oxo)alumane maintains high catalytic activity even in the presence of moisture and free fatty acid contaminants [23]. The compound tolerates up to 1 wt% additional moisture content while achieving 97% conversion to biodiesel. This tolerance significantly expands the range of suitable feedstock materials.

The robust nature of sodium;oxido(oxo)alumane enables processing of feedstock materials that would cause deactivation of conventional catalysts. Unlike homogeneous catalysts that form soap through reaction with free fatty acids, the heterogeneous nature of sodium;oxido(oxo)alumane prevents such deactivation mechanisms [21].

Process Advantages and Sustainability

The use of sodium;oxido(oxo)alumane in biodiesel production offers significant process advantages compared to conventional homogeneous catalysis. The heterogeneous nature eliminates the need for catalyst neutralization and washing steps, reducing process complexity and waste generation [21].

Catalyst recovery and reuse represent major economic advantages. Studies demonstrate that sodium;oxido(oxo)alumane maintains catalytic activity through multiple reaction cycles with minimal deactivation [20]. The compound can be recovered through simple filtration and regenerated through calcination treatment.

The environmental benefits of sodium;oxido(oxo)alumane extend beyond its catalytic performance. The compound can be prepared from industrial waste streams, including aluminum industry byproducts and waste alkaline solutions [20]. This utilization of waste materials contributes to circular economy principles and reduces overall environmental impact.

Hydrogen Bond Acceptor Count

2

Exact Mass

81.9611369 g/mol

Monoisotopic Mass

81.9611369 g/mol

Heavy Atom Count

4

Metabolism Metabolites

Aluminum is poorly absorbed following either oral or inhalation exposure and is essentially not absorbed dermally. The bioavailability of aluminum is strongly influenced by the aluminum compound and the presence of dietary constituents which can complex with aluminum and enhance or inhibit its absorption. Aluminum binds to various ligands in the blood and distributes to every organ, with highest concentrations found in bone and lung tissues. In living organisms, aluminum is believed to exist in four different forms: as free ions, as low-molecular-weight complexes, as physically bound macromolecular complexes, and as covalently bound macromolecular complexes. Absorbed aluminum is excreted principally in the urine and, to a lesser extent, in the bile, while unabsorbed aluminum is excreted in the faeces. (L739)

Dates

Last modified: 08-10-2024

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